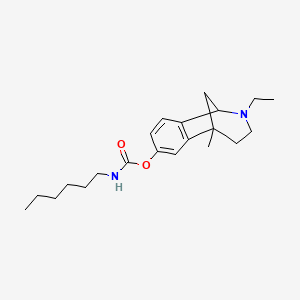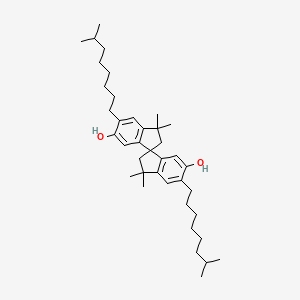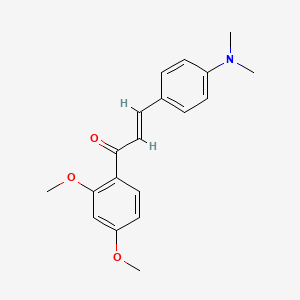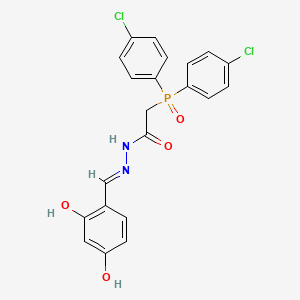
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of acetic acid, bis(4-chlorophenyl)phosphinyl, and a hydrazide moiety linked to a 2,4-dihydroxyphenyl group. The intricate structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide typically involves multiple steps, starting with the preparation of the bis(4-chlorophenyl)phosphinyl precursor. This precursor is then reacted with acetic acid and 2,4-dihydroxyphenylhydrazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the pure compound. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may bind to and inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Bis(4-chlorophenyl)acetic acid: A related compound with similar structural features but lacking the hydrazide and dihydroxyphenyl groups.
4,4’-Dichlorodiphenylacetic acid: Another similar compound with two chlorophenyl groups attached to an acetic acid moiety.
Uniqueness
Acetic acid, (bis(4-chlorophenyl)phosphinyl)-((2,4-dihydroxyphenyl)methylene)hydrazide is unique due to the presence of the bis(4-chlorophenyl)phosphinyl group combined with the hydrazide and dihydroxyphenyl moieties. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.
属性
CAS 编号 |
135689-11-1 |
|---|---|
分子式 |
C21H17Cl2N2O4P |
分子量 |
463.2 g/mol |
IUPAC 名称 |
2-bis(4-chlorophenyl)phosphoryl-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C21H17Cl2N2O4P/c22-15-2-7-18(8-3-15)30(29,19-9-4-16(23)5-10-19)13-21(28)25-24-12-14-1-6-17(26)11-20(14)27/h1-12,26-27H,13H2,(H,25,28)/b24-12+ |
InChI 键 |
HSVDKCNYRIMNOT-WYMPLXKRSA-N |
手性 SMILES |
C1=CC(=CC=C1P(=O)(CC(=O)N/N=C/C2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1P(=O)(CC(=O)NN=CC2=C(C=C(C=C2)O)O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


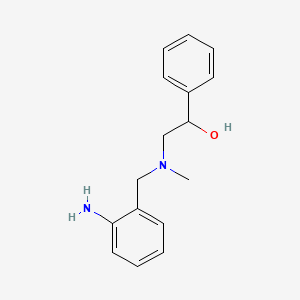
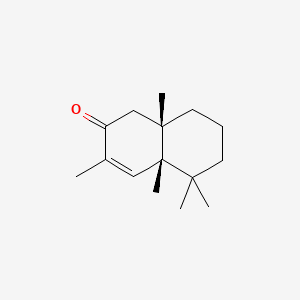
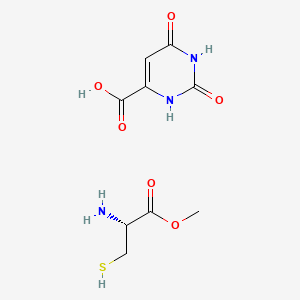
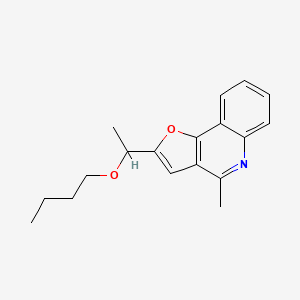
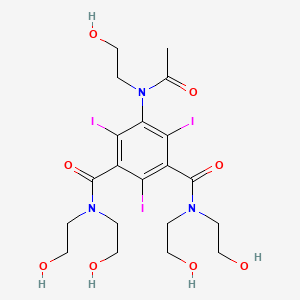
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
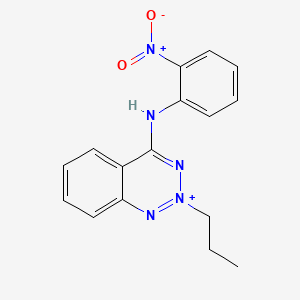
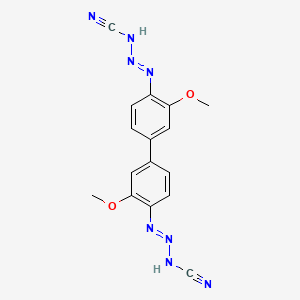
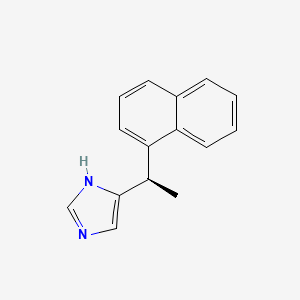
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

